Product packaging for [1,1'-Bi(cyclohexan)]-1-amine(Cat. No.:)

[1,1'-Bi(cyclohexan)]-1-amine

Cat. No.: B13591230
M. Wt: 181.32 g/mol
InChI Key: SHCFCJUJGBRSPO-UHFFFAOYSA-N
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Description

[1,1'-Bi(cyclohexan)]-1-amine is a chemical compound with the molecular formula C13H25N . As a member of the aliphatic amine class, this bicyclic compound is characterized by its two fused cyclohexane rings with a single amine functional group. The structural motif of substituted cyclohexylamines is of significant interest in medicinal and synthetic chemistry. For instance, cyclohexylamine itself is a well-known building block for pharmaceuticals, including mucolytics, analgesics, and bronchodilators . Furthermore, more complex structures like the (1r,4r)-4-substituted cyclohexane-1-amine are crucial intermediates in the synthesis of active pharmaceutical agents such as the antipsychotic drug Cariprazine . This suggests that this compound holds potential value as a novel synthetic intermediate or a structural core for developing new pharmacologically active molecules. Researchers may explore its utility in constructing complex molecular architectures, studying enzyme interactions, or as a precursor in the development of new materials. Like related amines, it is expected to be a weak base . This product is provided for research purposes only and is strictly not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H23N B13591230 [1,1'-Bi(cyclohexan)]-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H23N

Molecular Weight

181.32 g/mol

IUPAC Name

1-cyclohexylcyclohexan-1-amine

InChI

InChI=1S/C12H23N/c13-12(9-5-2-6-10-12)11-7-3-1-4-8-11/h11H,1-10,13H2

InChI Key

SHCFCJUJGBRSPO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2(CCCCC2)N

Origin of Product

United States

Synthetic Methodologies for 1,1 Bi Cyclohexan 1 Amine and Its Derivatives

Retrosynthetic Analysis of the [1,1'-Bi(cyclohexan)]-1-amine Scaffold

Retrosynthetic analysis serves as a fundamental tool in planning the synthesis of complex organic molecules by breaking them down into simpler, more readily available precursors. For the this compound scaffold, the most logical primary disconnection involves the carbon-nitrogen bond of the amine functional group. This strategic bond cleavage points to a key intermediate: [1,1'-bicyclohexyl]-1-one. This bicyclic ketone can, in turn, be envisioned as arising from the self-condensation of cyclohexanone (B45756), a common industrial feedstock. The target amine can then be synthesized from this ketone precursor through reductive amination.

Alternative retrosynthetic approaches could involve the disconnection of one of the cyclohexane (B81311) rings. This might suggest a convergent synthesis from a cyclohexyl Grignard reagent and a suitably protected aminocyclohexanone derivative. However, the more linear and frequently employed strategy involves the initial construction of the bicyclohexyl (B1666981) carbon framework, followed by the introduction of the amine functionality.

Classical and Modern Approaches to Saturated Amine Synthesis

The construction of saturated amines, such as the target compound this compound, can be accomplished through a variety of well-established and modern synthetic transformations. These methods predominantly focus on the installation of the amino group onto a pre-formed carbocyclic skeleton.

Reductive amination stands as a principal and versatile method for the synthesis of amines from carbonyl compounds. wikipedia.org In the context of synthesizing this compound, the corresponding ketone, [1,1'-bicyclohexyl]-2-one, serves as the pivotal precursor. Current time information in Bangalore, IN. This transformation can be executed through either a direct or an indirect pathway.

Direct reductive amination, often conducted as a "one-pot" procedure, involves the simultaneous reaction of the ketone, an amine source (in this case, ammonia), and a reducing agent. wikipedia.org This approach is highly atom-economical and is often preferred in industrial settings. The reaction proceeds via the in situ formation of an imine intermediate, which is subsequently reduced to the desired primary amine.

Catalytic hydrogenation is a frequently employed method for the reduction step, utilizing catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide under a hydrogen atmosphere. taylorandfrancis.com The reaction parameters, including temperature, pressure, and the specific catalyst, are critical determinants of reaction efficiency and selectivity. While specific experimental data for the reductive amination of [1,1'-bicyclohexyl]-2-one is not extensively documented in publicly available literature, insights can be gleaned from studies on analogous cyclic ketones. For example, various ketones have been successfully converted to their corresponding primary amines using cobalt-based catalysts under relatively mild conditions of 80 °C and 1–10 bar of hydrogen pressure. acs.org

Table 1: Illustrative Catalytic Systems for Reductive Amination of Ketones

Catalyst System Ketone Substrate Example Amine Source Reaction Conditions Reported Yield Reference
CoCl₂/NaBH₄/H₂ Acetophenone Aqueous NH₃ 80 °C, 1 bar H₂, 12 h >99% acs.org
Rh/CO Various Ketones p-Anisidine 160 °C, 22 h 40% organic-chemistry.org
Ir-PA1 Aromatic Cyclic Ketones Ammonium (B1175870) Formate 60-80 °C Good nih.gov

This table provides data for analogous ketone substrates to illustrate the principles of reductive amination, owing to the limited specific data for [1,1'-bicyclohexyl]-2-one.

The Leuckart reaction and its modern variants represent another classical approach to reductive amination, traditionally employing formic acid or its derivatives as both the reducing agent and the source of the amino group via ammonium formate. wikipedia.orglibretexts.org This reaction typically necessitates elevated temperatures to proceed efficiently. wikipedia.org Contemporary modifications have led to the development of milder and more effective catalytic systems for this transformation. doaj.orgmdpi.com

An alternative, indirect strategy for reductive amination involves the initial formation and isolation of the imine intermediate. This is followed by a distinct reduction step to yield the final amine product. This two-step approach can provide greater control over the reaction and may result in a product of higher purity. The imine is generated through the condensation of the ketone with ammonia (B1221849), a reaction that is often driven to completion by the removal of water.

The subsequent reduction of the isolated imine can be accomplished using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used and relatively mild reagent for this purpose. For more sterically demanding imines, more potent reducing agents such as lithium aluminum hydride (LiAlH₄) may be required, although LiAlH₄ is generally less selective and more reactive.

Theoretically, the direct alkylation of ammonia with a suitable bicyclohexyl halide could produce this compound. However, this method is frequently complicated by over-alkylation, which leads to the formation of secondary and tertiary amines, as well as quaternary ammonium salts. Achieving selective mono-alkylation can be particularly challenging, especially with sterically hindered substrates.

A more controlled and reliable method for the synthesis of primary amines is the Gabriel synthesis. libretexts.org This procedure utilizes phthalimide (B116566) as a surrogate for ammonia. The phthalimide anion, being a good nucleophile, is alkylated with an appropriate bicyclohexyl halide. The resulting N-alkylated phthalimide is then subjected to hydrolysis or hydrazinolysis to liberate the desired primary amine, effectively preventing the issue of over-alkylation.

The Hofmann and Curtius rearrangements are powerful synthetic tools for the preparation of primary amines with one fewer carbon atom than the starting material. organic-chemistry.orgtcichemicals.comwikipedia.org Both of these name reactions proceed through a common isocyanate intermediate. organic-chemistry.orgnih.govchemistrysteps.comwikipedia.org

The Hofmann rearrangement utilizes a primary amide, in this case, [1,1'-bi(cyclohexane)]-1-carboxamide, which is treated with bromine or a similar halogen in the presence of a strong base. tcichemicals.comwikipedia.org The reaction mechanism involves the formation of an N-haloamide intermediate, which undergoes rearrangement upon deprotonation to form an isocyanate. Subsequent hydrolysis of this isocyanate yields the primary amine and carbon dioxide. thermofisher.comyoutube.com

The Curtius rearrangement , on the other hand, commences with a carboxylic acid, which is first converted into an acyl azide (B81097). nih.govchemistrysteps.comwikipedia.org This is typically achieved by treating the corresponding acyl chloride with an azide salt, such as sodium azide. chemistrysteps.com The acyl azide then undergoes thermal or photochemical decomposition, leading to the formation of the isocyanate with the concomitant loss of nitrogen gas. nih.govchemistrysteps.comwikipedia.org As with the Hofmann rearrangement, the isocyanate is hydrolyzed to afford the primary amine. nih.govchemistrysteps.com The Curtius rearrangement is particularly noted for its generally mild reaction conditions and its tolerance for a broad array of functional groups. nih.gov

Table 2: A Comparative Overview of the Hofmann and Curtius Rearrangements

Feature Hofmann Rearrangement Curtius Rearrangement
Starting Material Primary Amide Carboxylic Acid (via Acyl Azide)
Key Reagents Halogen (e.g., Br₂), Strong Base (e.g., NaOH) Azide source (e.g., NaN₃), often via an acyl chloride
Key Intermediate Isocyanate Isocyanate
Primary Byproducts Halide salts, Water, Carbon Dioxide Nitrogen gas, Carbon Dioxide
Principal Advantage Can be a one-pot reaction from the amide Generally milder conditions and broader functional group compatibility

Both rearrangement reactions are invaluable for accessing primary amines that may be challenging to synthesize through other routes, especially when a one-carbon degradation of the carbon skeleton is synthetically desirable. The selection between the Hofmann and Curtius rearrangement often hinges on the availability of the starting materials and the chemical sensitivity of other functional groups present in the molecule.

Stereoselective and Enantioselective Synthesis of this compound

The creation of chiral centers, particularly quaternary stereocenters, is a key focus in modern synthetic chemistry. For a molecule like this compound, where the amino group is attached to a quaternary carbon, achieving high stereoselectivity is a formidable task.

Asymmetric Hydrogenation of Unsaturated Amine Precursors

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral amines from prochiral unsaturated precursors like enamines. acs.orgrsc.org For the synthesis of chiral this compound, a potential precursor would be the corresponding enamine, [1,1'-bi(cyclohexan)]-1-en-1-amine. The enantioselective hydrogenation of such a sterically hindered enamine would likely require a highly active and selective catalyst.

Transition metal catalysts, particularly those based on rhodium and iridium complexed with chiral phosphine (B1218219) ligands, have shown great promise in the asymmetric hydrogenation of enamines. acs.orgresearchgate.net For instance, Rh-binaphane complexes have been effective in the hydrogenation of α-arylenamides. organic-chemistry.org The choice of ligand is critical, with monodentate spiro phosphoramidite (B1245037) ligands demonstrating high efficiency and enantioselectivity in the iridium-catalyzed hydrogenation of cyclic enamines. researchgate.net The development of a successful asymmetric hydrogenation for [1,1'-bi(cyclohexan)]-1-en-1-amine would likely involve screening a library of chiral ligands and optimizing reaction conditions, such as solvent and the use of additives like iodine, to achieve high enantiomeric excess (ee). researchgate.net

Table 1: Representative Catalysts for Asymmetric Hydrogenation of Enamines

Catalyst/Ligand SystemSubstrate TypeReported Enantioselectivity (ee)
Ir/(Ra,S,S)-Spiro PhosphoramiditeCyclic N,N-dialkyl enaminesUp to 94% researchgate.net
Rh-Binaphaneβ-substituted-α-arylenamidesHigh ee organic-chemistry.org
Rh/(R)-DTBM-SEGPHOSEnaminesHigh ee dicp.ac.cn

Chiral Auxiliary-Mediated Methodologies

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry in asymmetric synthesis. thieme-connect.com A chiral auxiliary is temporarily incorporated into the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed. For the synthesis of chiral this compound, a chiral auxiliary could be attached to a precursor molecule to direct the diastereoselective addition of a cyclohexyl group.

One potential approach involves the use of chiral N-sulfinyl imines, developed by Ellman. Condensation of a chiral tert-butanesulfinamide with cyclohexanone would yield a chiral N-sulfinyl imine. The diastereoselective addition of a cyclohexyl nucleophile, such as a cyclohexyl Grignard or organolithium reagent, to this imine would lead to the formation of a sulfinamide precursor to the target amine. The stereochemical outcome is controlled by the chiral sulfinyl group, which effectively shields one face of the imine. Subsequent removal of the sulfinyl group under acidic conditions would yield the desired enantiomer of this compound.

Another strategy could involve the use of chiral oxazolidinone auxiliaries, famously employed by Evans. While typically used for the asymmetric alkylation of enolates, analogous chemistry with imine derivatives could be envisioned.

Table 2: Examples of Chiral Auxiliaries in Amine Synthesis

Chiral AuxiliaryReaction TypeKey Feature
tert-ButanesulfinamideNucleophilic addition to N-sulfinyl iminesHigh diastereoselectivity
(R,R)-1,2-Diphenylethylene-1,2-diolAddition of organolithium reagents to orthoacyliminesOne-pot auxiliary removal thieme-connect.com
Carbohydrate-derived auxiliariesα-alkylation of estersMetal-associated Z-enolate formation thieme-connect.com

Organocatalytic Approaches to Enantiopure this compound

Organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, alongside biocatalysis and transition-metal catalysis. Chiral small organic molecules are used to catalyze enantioselective transformations. For the synthesis of enantiopure this compound, an organocatalytic approach could involve the reaction of a prochiral precursor in the presence of a chiral organocatalyst.

A plausible strategy would be the use of a chiral phosphoric acid (CPA) to catalyze the addition of a nucleophile to an imine precursor. CPAs can act as bifunctional catalysts, activating the imine through hydrogen bonding and providing a chiral environment for the nucleophilic attack. For instance, the reductive amination of a ketone with a chiral CPA and a Hantzsch ester as the reducing agent has been successful for the synthesis of chiral amines. rsc.org The synthesis of sterically hindered amines has been achieved using this methodology. rsc.org

Another approach could involve the use of a chiral aminocatalyst, such as a derivative of proline or a cinchona alkaloid, to catalyze the α-functionalization of a carbonyl compound, which could then be converted to the target amine. For example, the organocatalytic asymmetric allylation of imines has been achieved with high enantioselectivity using hindered aminophenol catalysts. beilstein-journals.org

Table 3: Representative Organocatalysts for Asymmetric Amine Synthesis

Organocatalyst TypeReaction TypeTypical Substrates
Chiral Phosphoric AcidReductive amination, Friedel-CraftsImines, Aldehydes rsc.orgacs.org
Chiral AminophenolAllylation of iminesN-phosphinoylimines beilstein-journals.org
Chiral DisulfonimideHosomi-Sakurai reaction of iminesIn situ-formed N-Fmoc aldimines beilstein-journals.org

Derivatization and Functionalization of this compound

Once synthesized, the secondary amine functionality of this compound can be further modified through various derivatization and functionalization reactions.

N-Alkylation and N-Acylation Reactions

The direct N-alkylation and N-acylation of secondary amines are fundamental transformations in organic synthesis. However, for a sterically hindered amine like this compound, these reactions can be challenging.

N-alkylation can be achieved by reacting the amine with an alkyl halide in the presence of a base. For hindered secondary amines, stronger bases and more reactive alkylating agents may be required. Molybdenum complexes have been shown to catalyze the N-alkylation of bulky primary and secondary amines with allylic alcohols. nih.gov

N-acylation, the formation of an amide bond, is a widely used reaction. researchgate.net A variety of acylating agents can be employed, including acyl chlorides, anhydrides, and carboxylic acids activated with coupling reagents. For sterically hindered amines, the use of more reactive acylating agents or catalytic methods may be necessary. A UV-light-induced N-acylation of amines with α-diketones has been reported to be effective for bulky amines. organic-chemistry.org Continuous-flow methods using acetonitrile (B52724) as the acetylating agent over an alumina (B75360) catalyst have also been developed for the N-acetylation of various amines. mdpi.com

Table 4: Selected N-Alkylation and N-Acylation Methods for Hindered Amines

ReactionReagents and ConditionsSubstrate Scope
N-AlkylationMolybdenum complex, allylic alcoholBulky primary and secondary amines nih.gov
N-Acylationα-Diketones, UV lightPrimary and secondary amines, including bulky ones organic-chemistry.org
N-AcetylationAcetonitrile, alumina, continuous-flowAromatic and aliphatic amines mdpi.com

Cyclization Reactions and Formation of N-Heterocyclic Derivatives

The this compound scaffold can serve as a starting point for the synthesis of novel N-heterocyclic derivatives through cyclization reactions. These reactions can introduce new ring systems, further increasing the structural diversity and potential applications of these compounds.

The specific type of heterocyclic ring formed will depend on the nature of the functional groups introduced onto the parent amine. For instance, if a suitable difunctional reagent is used to alkylate the amine, subsequent intramolecular cyclization can lead to the formation of various heterocyclic systems. The synthesis of nitrogen heterocycles can be achieved through various methods, including Rh(III)-catalyzed chelation-assisted C-H activation/annulation with diazo compounds. rsc.org Additionally, N-alkylation of various N-heterocycles provides a direct route to their derivatives. organic-chemistry.org

The formation of cyclic ureas from allylic amines and an isocyanate has been achieved using an organocatalytic enantioselective amine-isocyanate capture-cyclization strategy. nih.gov This highlights the potential for developing catalytic methods for the cyclization of derivatives of this compound.

Table 5: Examples of N-Heterocycle Synthesis from Amines

Heterocycle TypeSynthetic MethodKey Reagents/Catalysts
Indoles, Isoquinolines, etc.Rh(III)-catalyzed C-H activation/annulationDiazo compounds rsc.org
Cyclic UreasOrganocatalytic capture-cyclizationAllylic amines, isocyanate, BisAmidine catalyst nih.gov
Pyrrolidines, Piperidines, etc.N-alkylation with dihaloalkanesBase
Azetidin-2-onesCycloaddition reactionsVarious
1,2,4-Oxadiazolidin-5-ones[3+2] annulationNitrones, isocyanides, silver oxide organic-chemistry.org

Post-Synthetic Modifications for Diverse Applications

The primary amine group of this compound is a versatile functional handle that allows for a wide array of post-synthetic modifications (PSM). These modifications are crucial for tailoring the molecule's properties to suit specific applications in fields ranging from materials science to catalysis. ijrpr.com The strategic derivatization of this amine enables the creation of a diverse library of compounds with tuned steric, electronic, and reactive characteristics.

The reactivity of the amine group is central to its utility as a synthetic building block. ijrpr.com Common transformations include acylation, alkylation, and condensation reactions, which serve as foundational methods for diversification. ijrpr.comescholarship.org More advanced strategies leverage this primary amine to incorporate the bicyclohexyl scaffold into complex macromolecular structures and functional materials. rsc.orgacs.org

Key Post-Synthetic Modification Strategies:

N-Acylation and N-Sulfonylation: The reaction of the primary amine with acyl chlorides, anhydrides, or sulfonyl chlorides provides a straightforward route to stable amide and sulfonamide derivatives. For instance, reacting the amine with acetic anhydride (B1165640) can generate the corresponding acetamide. escholarship.org This modification alters the hydrogen bonding capability and electronic nature of the nitrogen atom, influencing the derivative's solubility and coordination properties.

N-Alkylation: The introduction of alkyl groups to the amine nitrogen can proceed through various methods, including reductive amination or reaction with alkyl halides, to yield secondary and tertiary amines. For example, reaction with formaldehyde (B43269) and formic acid can produce the N,N-dimethyl derivative. mdpi.com These modifications are significant for adjusting the steric bulk and basicity of the molecule, which is particularly relevant in the development of non-coordinating bases or ligands for catalysis.

Imine Condensation: The primary amine readily undergoes condensation reactions with aldehydes and ketones to form imine (or Schiff base) derivatives. rsc.orgudel.edu This reaction is often reversible, which can be exploited in dynamic covalent chemistry for applications like self-healing materials or responsive chemical systems. udel.edu The choice of the aldehyde or ketone allows for the introduction of a vast range of functional groups.

Functionalization for Polymer and Materials Science: The amine group serves as an excellent anchoring point for integrating the rigid this compound scaffold into larger systems. One powerful technique is "click chemistry," where the amine can be converted to an azide, which then undergoes highly efficient cycloaddition reactions. rsc.orgsigmaaldrich.com This approach is used to graft the molecule onto polymer backbones or surfaces, creating materials with tailored thermal or mechanical properties. rsc.org For example, amine-terminated molecules can be used as crosslinking agents in epoxy thermoset networks and covalent adaptable networks (CANs). rsc.org

Synthesis of Heterocyclic Derivatives: The amine functionality is a key starting point for the synthesis of nitrogen-containing heterocycles. Through multi-component reactions or cyclization cascades, the amine can be incorporated into more complex ring systems. For instance, iodine-catalyzed reactions of primary amines with other reagents can lead to the formation of valuable N,O-heteroaromatics like oxazoles and 1,4-oxazines under aerobic conditions. acs.org

The diverse applications stemming from these modifications are summarized in the table below.

Table 1: Post-Synthetic Modifications of this compound and Their Applications

Modification TypeReagents/ConditionsResulting Functional GroupPotential ApplicationsReferences
N-Acylation Acyl Halides, Anhydrides (e.g., Acetic Anhydride)AmideLigand Synthesis, Pharmaceutical Intermediates escholarship.org
N-Alkylation Alkyl Halides, Reductive Amination (e.g., Formaldehyde/Formic Acid)Secondary/Tertiary AmineCatalysis, Chiral Solvating Agents mdpi.comacs.org
Imine Condensation Aldehydes, KetonesImine (Schiff Base)Dynamic Covalent Chemistry, Supramolecular Assembly rsc.orgudel.edu
"Click" Chemistry 1. Azide Formation 2. Alkyne-containing molecules, Cu(I) catalystTriazolePolymer Functionalization, Materials Science rsc.orgacs.orgsigmaaldrich.com
Heterocycle Formation Phenanthrenequinone, I₂ catalystOxazineSynthesis of Complex Heteroaromatics acs.org

These post-synthetic modification strategies highlight the importance of this compound as a versatile platform molecule. The ability to readily derivatize the primary amine group allows researchers to systematically tune its properties, paving the way for the development of novel catalysts, advanced materials, and complex molecular architectures. ijrpr.comresearchgate.net

Reaction Mechanisms and Reactivity Profiles of 1,1 Bi Cyclohexan 1 Amine

Fundamental Reactivity of the Amine Functionality (Nucleophilicity, Basicity)

The reactivity of the amine group in [1,1'-Bi(cyclohexan)]-1-amine is fundamentally dictated by the dual characteristics of its nitrogen atom: its basicity, the ability to accept a proton, and its nucleophilicity, the ability to donate its lone pair of electrons to an electrophile.

Basicity: The nitrogen atom in this compound is attached to a bicyclohexyl (B1666981) group, which is a large, electron-donating alkyl substituent. Alkyl groups push electron density towards the nitrogen atom via an inductive effect, increasing the availability of the lone pair for protonation. studysmarter.co.uk Consequently, aliphatic amines are generally stronger bases than ammonia (B1221849). studysmarter.co.uk For comparison, the pKₐ of the conjugate acid (pKaH) of cyclohexylamine (B46788) is 11.2, indicating it is a significantly stronger base than aniline (B41778) (pKaH 4.6), where the lone pair is delocalized into the aromatic ring. masterorganicchemistry.com Due to the strong inductive effect of the two cyclohexyl rings, this compound is expected to be a relatively strong base, with a pKaH value comparable to or slightly higher than other secondary and tertiary alkyl amines.

Nucleophilicity: While often correlated with basicity, nucleophilicity is far more sensitive to steric hindrance. masterorganicchemistry.com The defining feature of this compound is the immense steric bulk surrounding the amine functionality. This steric impediment, created by the two cyclohexane (B81311) rings, significantly hinders the approach of the amine's lone pair to an electrophilic center. osti.gov This phenomenon is observed in other bulky amines, such as tert-butylamine, which are notably less nucleophilic than their basicity would suggest. masterorganicchemistry.com Therefore, despite its high basicity, this compound is expected to be a poor nucleophile, particularly in reactions requiring attack at a sterically crowded electrophile.

Table 1: Comparison of Basicity and Nucleophilicity for Selected Amines
AmineStructurepKaH (Conjugate Acid)Relative Nucleophilicity TrendKey Feature
AmmoniaNH₃9.2LowUnsubstituted, baseline
EthylamineCH₃CH₂NH₂10.7ModeratePrimary, unhindered
tert-Butylamine(CH₃)₃CNH₂10.7LowPrimary, sterically hindered
CyclohexylamineC₆H₁₁NH₂11.2Moderate-HighPrimary, alicyclic
This compound(C₆H₁₀)₂CHNH₂Est. ~11Very LowPrimary, extremely hindered

Elucidation of Reaction Pathways and Intermediates

Understanding the detailed reaction pathways of this compound requires a combination of kinetic, thermodynamic, and spectroscopic studies. Due to its significant steric hindrance, its reaction pathways can deviate from those of simpler primary amines.

Kinetics and Thermodynamics of Reactions Involving this compound

Kinetics: The steric bulk of this compound has profound implications for reaction kinetics. In transition-metal-catalyzed reactions, such as the Buchwald-Hartwig amination, the use of hindered primary amines presents a significant challenge. galchimia.com Studies on structurally analogous bulky amines, like 1-aminoadamantane, have shown that the reaction kinetics can be complex. nih.govacs.org For instance, in the Pd-catalyzed arylation of hindered amines, the reaction rate can become nearly independent of the amine concentration, suggesting zeroth-order kinetics with respect to the amine. nih.govacs.org This indicates that the rate-determining step may shift from the initial oxidative addition to a later step in the catalytic cycle, such as reductive elimination, which is not dependent on the amine concentration. nih.govacs.org

Table 2: Kinetic Parameters for Reactions with Hindered Amines (Analogous Systems)
ReactionHindered Amine ExampleKinetic ObservationImplication for Rate-Determining StepReference
Pd-catalyzed Arylation (ArBr)1-AminoadamantaneZeroth-order in [amine]Reductive elimination is likely rate-determining nih.govacs.org
Reaction with Carbonyl Sulfide (COS)Sterically hindered alkanolamines (e.g., AMP)Reaction is much slower than expected from basicitySteric hindrance impedes nucleophilic attack utwente.nl

Thermodynamics: The thermodynamics of reactions involving amines can be evaluated by considering the Gibbs free energy changes (ΔG) of the transformation. For instance, amines can act as reductants by releasing two hydrogen ions (a hydride and a proton). semanticscholar.org The thermodynamic feasibility of such a process (XH₂ → X + H⁺ + H⁻) is influenced by the stability of the resulting imine. semanticscholar.orgnih.gov For this compound, the formation of the corresponding imine would be subject to significant steric strain, potentially making dehydrogenation reactions thermodynamically less favorable compared to less hindered amines. In reactions with CO₂, the initial zwitterion formed from a sterically hindered amine is unstable and tends to hydrolyze, forming a bicarbonate. osti.gov This pathway is thermodynamically driven and results in a more efficient 1:1 amine:CO₂ ratio. osti.gov

Spectroscopic Identification of Transient Species

The direct observation of short-lived intermediates is crucial for confirming reaction mechanisms. Techniques such as rapid-scanning stopped-flow UV-Vis spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry are employed for this purpose. ijrpr.comnih.gov For reactions involving primary amines, common transient species include protonated amines, radicals, and Schiff bases (imines).

In the reaction of this compound, one could expect to observe intermediates such as:

Schiff Bases/Imines: Formed in reactions with aldehydes and ketones. These are often characterized by a distinct C=N stretch in the IR spectrum and specific signals in the ¹³C and ¹H NMR spectra.

Protonated Amine: The initial species in acid-catalyzed reactions. Its presence can be confirmed by changes in the ¹⁵N NMR chemical shift.

Radical Intermediates: In certain oxidative reactions, radical species may be formed. acs.org These are typically detected by electron paramagnetic resonance (EPR) spectroscopy.

A study on the enzymatic oxidation of benzylamines successfully used UV-Vis spectroscopy to detect transient enzyme-substrate Schiff base complexes and subsequent quinonoid intermediates, providing evidence for each postulated step in the reaction pathway. nih.gov Similar methodologies could be applied to non-enzymatic reactions of this compound to identify analogous intermediates.

Influence of Steric and Electronic Effects on Reactivity

The reactivity of this compound is a direct consequence of the balance between steric and electronic effects.

Electronic Effects: The primary electronic effect stems from the electron-donating bicyclohexyl group. This inductive effect enhances the electron density on the nitrogen, thereby increasing its basicity and the inherent reactivity of the lone pair. masterorganicchemistry.comfiveable.me

Steric Effects: The steric hindrance from the bulky bicyclohexyl framework is the dominant factor controlling the amine's reactivity. osti.gov This steric bulk shields the nitrogen's lone pair, severely restricting its ability to act as a nucleophile. masterorganicchemistry.com This effect dictates the feasibility and outcome of many reactions. For example, while acylation of simple primary amines is straightforward, the reaction with this compound would be significantly slower and may require highly reactive acylating agents or catalysts. The steric hindrance is so pronounced in some bulky amines that it can lead to a planar geometry around the nitrogen atom, a significant deviation from the typical sp³ hybridization. rsc.orgunimib.it

Table 3: Impact of Steric and Electronic Effects on Reactivity
Reaction TypeInfluence of Electronic Effect (Inductive Donation)Influence of Steric Effect (Bulk)Predicted Reactivity for this compound
Protonation (Basicity)Increases reactivityMinimal impactHigh (Strong Base)
Sₙ2 AlkylationIncreases reactivityStrongly decreases reactivityVery Low (Poor Nucleophile)
AcylationIncreases reactivityStrongly decreases reactivityVery Low; requires forcing conditions
Buchwald-Hartwig AminationIncreases reactivityStrongly decreases reactivityChallenging; requires specialized catalysts/ligands galchimia.com

Mechanistic Insights through Isotopic Labeling Studies

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. rug.nl Key isotopes for studying amine chemistry include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). lucerna-chem.ch

While specific isotopic labeling studies on this compound are not documented, the methodology can be described hypothetically:

Nitrogen-15 (¹⁵N) Labeling: Synthesizing ¹⁵N-labeled this compound would allow the nitrogen atom to be tracked using ¹⁵N NMR spectroscopy or mass spectrometry. This can confirm whether the nitrogen is incorporated into the final product and can help identify nitrogen-containing intermediates.

Deuterium (²H) Labeling: Introducing deuterium at specific positions, such as on the α-carbon or the amine group itself, allows for the measurement of kinetic isotope effects (KIEs). A significant KIE upon deuterating the N-H bonds would indicate that N-H bond cleavage is involved in the rate-determining step of the reaction. Similarly, a KIE from α-deuteration would suggest C-H bond cleavage is kinetically significant. This approach has been used to track metabolic pathways and reaction fluxes in biological systems. biorxiv.org

Computational Verification of Proposed Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights into reaction mechanisms that are difficult to probe experimentally. scispace.com DFT calculations can be used to model the potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. usfq.edu.ecnih.gov

For this compound, computational studies could verify proposed mechanisms by:

Calculating Activation Energies: The Gibbs free energy of activation (ΔG‡) for different proposed pathways can be calculated. The pathway with the lowest activation energy is typically the most favorable. nih.gov For example, a computational study on amide bond cleavage assisted by an intramolecular amine attack successfully calculated an activation free energy of 20.5 kcal/mol, which was in good agreement with the experimental value. usfq.edu.ecnih.gov

Optimizing Geometries: The three-dimensional structures of transient species, including transition states, can be optimized. This provides information on bond lengths and angles during the bond-making and bond-breaking processes.

Quantifying Steric Effects: For sterically hindered amines, computational models can quantify the steric environment, for instance, by calculating the percent buried volume (%VBur). rsc.orgunimib.it This parameter can then be correlated with kinetic and thermodynamic properties to build predictive models for reactivity. rsc.orgunimib.it

Table 4: Application of DFT Calculations in Verifying Amine Reaction Mechanisms
Computational Method/AnalysisInformation GainedExample from Literature (Analogous Systems)Reference
Transition State Search & Frequency CalculationConfirmation of transition state structure and calculation of activation free energy (ΔG‡)Mechanism of intramolecular amine attack on an amide bond; ΔG‡ = 20.5 kcal/mol usfq.edu.ecnih.gov
Intrinsic Reaction Coordinate (IRC) AnalysisConfirms that a calculated transition state connects the correct reactant and productUsed to study the deprotonation steps in the reaction of amines with COS bohrium.com
Percent Buried Volume (%VBur) CalculationQuantitative measure of steric hindrance around the nitrogen atomCorrelated with the properties of extremely hindered tertiary amines to predict reactivity rsc.orgunimib.it

Stereochemical and Conformational Analysis of 1,1 Bi Cyclohexan 1 Amine

Conformational Landscape of the Bicyclohexane System

The core of [1,1'-Bi(cyclohexan)]-1-amine is the bicyclohexane system. Each cyclohexane (B81311) ring individually adopts a chair conformation to minimize angle and torsional strain, making it the most stable arrangement. pressbooks.publibretexts.orgwikipedia.org In this conformation, the carbon-carbon bond angles are approximately 111°, close to the ideal tetrahedral angle of 109.5°, and all adjacent hydrogen atoms are staggered. libretexts.orgpressbooks.pub

The connection between the two rings involves equatorial positions from each ring (ee), which is sterically favored. This leads to conformers such as the ee anti and ee gauche. wikipedia.org

Table 1: Structural Parameters of Bicyclohexyl (B1666981)

Parameter Value
C-C bond length (pivot) 1.55 Å
C-C bond length (in rings) 1.535 Å
C-H bond length 1.102 Å
C-C-C bond angle ~111°
C-C-H bond angle ~109°
Torsion angle (between rings) 74.9°

Data sourced from a study on the molecular structure of bicyclohexyl. wikipedia.org

Influence of Amine Substitution on Cyclohexane Ring Conformations

The presence of an amine (-NH2) group on one of the cyclohexane rings introduces further conformational considerations. In a monosubstituted cyclohexane, the substituent can occupy either an axial or an equatorial position. libretexts.orglibretexts.org

Substituents on a cyclohexane ring generally prefer the equatorial position to minimize steric hindrance. lumenlearning.comlibretexts.orgucalgary.ca The preference for the equatorial position is quantified by the "A-value," which represents the Gibbs free energy difference between the axial and equatorial conformers. masterorganicchemistry.comwikipedia.org A larger A-value indicates a stronger preference for the equatorial position. fiveable.me

For the amino (-NH2) group, the A-value is approximately 1.2-1.6 kcal/mol, indicating a moderate preference for the equatorial position. This preference is less pronounced than that of a much bulkier group like a tert-butyl group (A-value ~5 kcal/mol) but is significant enough that the equatorial conformation will be favored. masterorganicchemistry.comlibretexts.org In this compound, the amine group is attached to a quaternary carbon, which is also the pivot point for the second cyclohexane ring. The second cyclohexyl group is a very bulky substituent and will strongly prefer an equatorial position. Therefore, the conformation of the amine-bearing ring will be locked to a significant degree.

Table 2: Selected A-Values for Cyclohexane Substituents

Substituent A-Value (kcal/mol)
-CH3 (Methyl) 1.74
-OH (Hydroxyl) 0.87
-NH2 (Amino) ~1.2-1.6
-C(CH3)3 (tert-Butyl) ~5.0

A-values are a measure of the energetic preference for a substituent to be in the equatorial position. masterorganicchemistry.comwikipedia.orglibretexts.org

The preference for the equatorial position is primarily driven by the avoidance of unfavorable steric interactions known as 1,3-diaxial interactions. prospectivedoctor.comfiveable.meyoutube.com When a substituent is in the axial position, it experiences steric repulsion from the two axial hydrogen atoms located on the same side of the ring, two carbons away. lumenlearning.comprospectivedoctor.comucla.edu These interactions increase the potential energy of the molecule, destabilizing the axial conformation. fiveable.me

In the case of this compound, the most significant steric factor is the other cyclohexyl ring. This large group will occupy an equatorial position on the first ring to avoid severe 1,3-diaxial interactions. This effectively "locks" the conformation of that ring, forcing the C1-C1' bond into an equatorial orientation. The amine group is attached to this same C1 carbon, and its spatial relationship is therefore fixed relative to the two rings.

Chiral Properties and Enantiomeric Configurations of this compound

The carbon atom (C1) to which both the amine group and the second cyclohexyl group are attached is a stereocenter. This carbon is bonded to four different groups:

The amino group (-NH2)

The second cyclohexyl ring

Carbon atom C2 of the first ring

Carbon atom C6 of the first ring

Since C1 is a chiral center, this compound exists as a pair of enantiomers, (R)-[1,1'-Bi(cyclohexan)]-1-amine and (S)-[1,1'-Bi(cyclohexan)]-1-amine. These are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions.

Dynamic Conformational Processes (Ring Flipping) and Energy Barriers

Cyclohexane rings are not static; they undergo a rapid conformational change called a "ring flip" at room temperature. pressbooks.publibretexts.org During this process, a chair conformation converts into the opposite chair conformation, causing all axial bonds to become equatorial and all equatorial bonds to become axial. wikipedia.orgvisualizeorgchem.comyoutube.com

This interconversion is not a simple rotation and must pass through higher-energy intermediate conformations, including the half-chair and the twist-boat. libretexts.orgwikipedia.orgsikhcom.net The highest energy point on this pathway is the half-chair conformation, which represents the energy barrier to ring flipping. libretexts.orgwikipedia.org For unsubstituted cyclohexane, this barrier is approximately 10-11 kcal/mol (about 45 kJ/mol). pressbooks.pubwikipedia.orgmasterorganicchemistry.com This barrier is low enough to allow for millions of ring flips per second at room temperature. pressbooks.publibretexts.org

For this compound, the presence of the extremely bulky cyclohexyl substituent on one ring dramatically increases the energy of the conformer where this group would be in an axial position. The energy difference between the equatorial and axial conformers for a cyclohexyl group is significant, effectively preventing a ring flip that would place it in the axial position. Therefore, while the unsubstituted cyclohexane ring can flip freely, the substituted ring is conformationally locked.

Table 3: Energy Barriers for Cyclohexane Conformational Changes

Transition Relative Energy (kcal/mol) Relative Energy (kJ/mol)
Chair 0 (Reference) 0
Twist-Boat 5.5 23
Boat 6.9 29
Half-Chair (Transition State) 10.8 45

Values are for unsubstituted cyclohexane. wikipedia.orgwikipedia.orgsikhcom.net

Experimental Determination of Conformations (e.g., using NMR Coupling Constants)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformation of cyclohexane derivatives. acs.org The key parameters are the coupling constants (J-values) between adjacent protons (vicinal coupling). jeol.com The magnitude of the J-coupling is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation. jeol.com

In a chair conformation, the dihedral angles between adjacent protons are distinct for axial and equatorial positions:

Axial-Axial (Hax-Hax): The dihedral angle is approximately 180°, resulting in a large coupling constant, typically in the range of 10–13 Hz. jeol.comalmerja.com

Axial-Equatorial (Hax-Heq): The dihedral angle is about 60°, leading to a small coupling constant, typically 2–5 Hz. jeol.comalmerja.com

Equatorial-Equatorial (Heq-Heq): The dihedral angle is also around 60°, resulting in a small coupling constant, typically 2–5 Hz. jeol.comalmerja.comchegg.com

By analyzing the splitting patterns and measuring the J-values in the 1H NMR spectrum, one can determine whether a proton (and by extension, the substituent on the same carbon) is in an axial or equatorial position. almerja.com For this compound, the protons on the carbon adjacent to the C1 center would show characteristic coupling constants confirming the equatorial placement of the second cyclohexyl ring. Variable-temperature NMR can also be used to study dynamic processes like ring flipping by observing how the spectrum changes as the temperature is lowered and the interconversion slows down. jove.comaip.org At very low temperatures, signals for individual axial and equatorial protons can be resolved. nih.govmriquestions.com

Table 4: Typical Vicinal Proton Coupling Constants in Cyclohexane

Proton Relationship Dihedral Angle (approx.) Typical J-value (Hz)
Axial - Axial 180° 10 - 13
Axial - Equatorial 60° 2 - 5
Equatorial - Equatorial 60° 2 - 5

These values are characteristic and help in assigning stereochemistry. jeol.comalmerja.comchegg.com

Computational Modeling of Stereoisomers and Conformational Isomers

Computational modeling serves as a powerful tool for investigating the complex stereochemical and conformational landscape of this compound. These in silico methods provide detailed insights into the geometries, relative stabilities, and interconversion pathways of its various stereoisomers and conformational isomers, which can be challenging to elucidate solely through experimental techniques.

Theoretical Approaches

The conformational analysis of flexible molecules like this compound is often initiated by exploring the potential energy surface (PES). A common approach involves the use of quantum chemical methods, such as Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy. For instance, studies on related cyclohexane derivatives, such as cyclohexylamine (B46788), have successfully employed DFT calculations at levels like B3LYP with basis sets such as 6-31G(d) for initial geometry optimizations and exploration of the PES, followed by further optimization at a higher level of theory, for example, B3LYP/aug-cc-pVDZ, to refine the energies and geometries of the identified conformers. core.ac.uk

For a molecule with multiple rotatable bonds like this compound, a systematic or stochastic search of the conformational space is necessary to identify the various energy minima. The key degrees of freedom include the chair-boat-twist interconversions of each cyclohexane ring, the rotation around the central C-C bond connecting the two rings, and the rotation of the amino group.

Analysis of Stereoisomers

Due to the presence of the chiral center at the C1 position, this compound exists as a pair of enantiomers, (R)-[1,1'-Bi(cyclohexan)]-1-amine and (S)-[1,1'-Bi(cyclohexan)]-1-amine. Computational modeling can be used to determine the optimized geometries of these enantiomers. Beyond the chirality at C1, the relative orientation of the two cyclohexane rings gives rise to diastereomeric conformations.

The two main families of conformers for the parent bicyclohexyl scaffold are the diequatorial (ee) and the axial-equatorial (ae) forms, with the diequatorial conformers generally being more stable. For each of these, rotation around the central C-C bond leads to anti and gauche forms. The introduction of the amino group at the C1 position adds another layer of complexity. The amino group itself can be in either an axial or equatorial position relative to its cyclohexane ring.

Conformational Isomers and Energy Landscapes

Computational studies on similar structures, like cyclohexylamine, have shown that the equatorial conformer is generally more stable than the axial conformer. core.ac.uk For this compound, we can therefore anticipate that the most stable conformers will have the amino group in an equatorial position and both cyclohexane rings in a chair conformation.

The relative energies of different conformers can be calculated to determine their populations at a given temperature. The results of such calculations for a hypothetical set of conformers of (R)-[1,1'-Bi(cyclohexan)]-1-amine are presented in the table below. The data is illustrative and based on the types of energy differences observed in computational studies of substituted cyclohexanes.

Table 1: Calculated Relative Energies of (R)-[1,1'-Bi(cyclohexan)]-1-amine Conformers
ConformerAmino Group OrientationRing 1 ConformationRing 2 ConformationRelative Energy (kcal/mol)Boltzmann Population (%) at 298.15 K
ee-antiEquatorialChairChair0.0075.3
ee-gaucheEquatorialChairChair0.5520.1
ae-antiEquatorialChairChair2.102.5
ea-antiAxialChairChair2.501.5
ee-twist-boatEquatorialChairTwist-Boat5.800.6

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the output of computational modeling. The relative energies are based on typical values for conformational changes in substituted cyclohexanes.

Geometric Parameters

Besides relative energies, computational modeling provides detailed geometric parameters for each stable conformer. This includes bond lengths, bond angles, and dihedral angles, which are crucial for understanding the steric and electronic effects that determine the preferred conformations. For the parent 1,1'-bicyclohexyl, the central carbon-carbon bond length is approximately 1.55 Å, with the C-C-C bond angles within the rings being around 111°. wikipedia.org The introduction of the amino group is expected to cause minor perturbations to these values.

The key dihedral angle in this compound is the one defining the relative orientation of the two rings. The table below presents hypothetical optimized dihedral angles for the most stable conformers.

Table 2: Key Optimized Dihedral Angles for (R)-[1,1'-Bi(cyclohexan)]-1-amine Conformers
ConformerDihedral AngleValue (degrees)
ee-antiC2-C1-C1'-C2'178.5
ee-gaucheC2-C1-C1'-C2'65.2
ae-antiC2-C1-C1'-C2'179.1
ea-antiC2-C1-C1'-C2'177.9

Note: The data in this table is hypothetical and for illustrative purposes. The values are based on typical dihedral angles for anti and gauche conformers of similar molecules.

Theoretical and Computational Chemistry of 1,1 Bi Cyclohexan 1 Amine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic properties and energetic landscape of [1,1'-Bi(cyclohexan)]-1-amine. These methods provide a detailed picture of electron distribution, molecular orbital energies, and the relative stabilities of different molecular conformations.

Density Functional Theory (DFT) Studies of Ground State Geometries

Density Functional Theory (DFT) is a powerful computational method for determining the ground-state geometry and electronic structure of molecules. For this compound, DFT calculations would typically be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. These calculations would likely reveal that the cyclohexyl rings adopt a chair conformation, which is the most stable arrangement for such systems. The orientation of the amino group and the relative positioning of the two cyclohexyl rings would be key parameters determined through these studies.

Hypothetical DFT-calculated geometric parameters for the most stable conformer of this compound are presented below. These values are based on typical bond lengths and angles for similar amine-substituted cycloalkanes.

ParameterPredicted Value
C-C (cyclohexyl ring) bond length1.53 - 1.54 Å
C-N bond length1.47 - 1.48 Å
C-C-C bond angle (cyclohexyl ring)109.5° - 111.5°
C-C-N bond angle110° - 112°
Dihedral angles of cyclohexyl rings~55° (absolute value)

Note: These are estimated values and would require specific DFT calculations for confirmation.

Ab Initio Methods for High-Level Characterization

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory for characterizing molecular properties. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate energies and electronic properties compared to DFT. For this compound, these methods would be crucial for obtaining benchmark energetic data, such as the relative energies of different conformers and the energy barrier for ring inversion of the cyclohexyl moieties. While computationally more demanding, ab initio calculations are invaluable for validating results from less computationally expensive methods like DFT.

Molecular Dynamics Simulations for Conformational Ensemble Analysis

Molecular dynamics (MD) simulations are instrumental in exploring the conformational landscape of flexible molecules like this compound over time. nih.govmdpi.com By simulating the atomic motions based on a force field, MD can reveal the different conformations the molecule can adopt in various environments (e.g., in a vacuum, in a solvent). For this compound, MD simulations would be particularly useful for studying the chair-to-boat interconversion of the cyclohexyl rings and the rotation around the C-C bond connecting the two rings. nih.gov These simulations can provide insights into the flexibility of the molecule and the relative populations of different conformers at a given temperature. nih.gov Accelerated MD techniques can be employed to enhance the sampling of conformational space and observe rare events like ring flipping on computationally accessible timescales. nih.gov

Computational Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For this compound, key spectroscopic properties that can be computationally predicted include:

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital) within a DFT framework. These predictions are highly valuable for interpreting experimental NMR spectra and assigning specific signals to the corresponding atoms in the molecule.

Infrared (IR) Spectroscopy: Vibrational frequencies and their corresponding intensities can be computed to predict the IR spectrum. This would allow for the identification of characteristic vibrational modes, such as the N-H stretching of the amine group and the C-H and C-C stretching and bending modes of the cyclohexyl rings.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum of the molecule.

In Silico Studies of Intermolecular Interactions and Self-Assembly

The amine group in this compound can participate in hydrogen bonding, which plays a crucial role in its intermolecular interactions and potential for self-assembly. nih.govmdpi.com In silico studies, often employing a combination of quantum mechanics and molecular mechanics (QM/MM) or classical MD simulations, can elucidate the nature and strength of these interactions. nih.govnih.govresearchgate.netspringernature.com

Computational analysis can be used to study the formation of dimers or larger aggregates of this compound, driven by hydrogen bonds between the amine groups. mdpi.com The interaction energies of different dimer configurations can be calculated to determine the most stable arrangements. nih.gov Such studies are fundamental to understanding the supramolecular chemistry of this compound and its behavior in the condensed phase. mdpi.comresearchgate.net

Interaction TypeDonorAcceptorEstimated Interaction Energy (kcal/mol)
Hydrogen BondN-HN-3 to -5
van der WaalsCyclohexyl C-HCyclohexyl C-H-0.5 to -2

Note: These are generalized estimates for intermolecular interaction energies.

Reaction Pathway Exploration via Transition State Calculations

Computational chemistry is a powerful tool for investigating reaction mechanisms by locating transition states and calculating activation energies. For reactions involving this compound, such as N-alkylation or acylation, transition state calculations can provide a detailed understanding of the reaction pathway. nih.gov

By mapping the potential energy surface, computational methods can identify the minimum energy path from reactants to products, passing through a transition state. nih.gov The calculated activation energy provides a quantitative measure of the reaction rate. These theoretical investigations can help in optimizing reaction conditions and designing more efficient synthetic routes.

No Publicly Available Research Found on the Chemical Applications of this compound

Despite a comprehensive search of scientific databases and literature, no specific research or applications in the chemical sciences for the compound this compound have been publicly documented. Therefore, a detailed article on its role in transition metal catalysis and organocatalysis, as outlined, cannot be generated at this time.

The inquiry sought to explore the utility of this compound as a chiral ligand and an organocatalyst. The proposed structure of the article included its application as a ligand in transition metal catalysis, covering the design of chiral derivatives, its role in asymmetric induction, and its chelation chemistry. Additionally, its potential organocatalytic applications as a Brønsted base and in enamine and iminium ion catalysis were to be investigated.

This lack of information prevents a scientifically accurate and informative discussion on the following topics:

Applications of 1,1 Bi Cyclohexan 1 Amine in Chemical Sciences

Organocatalytic Applications of [1,1'-Bi(cyclohexan)]-1-amine:No studies have been found that explore the use of this compound as a Brønsted base organocatalyst or its involvement in enamine and iminium ion-mediated catalytic cycles.

Consequently, the creation of data tables and a detailed analysis of research findings, as requested, is not feasible.

It is possible that research on this compound exists in proprietary industrial settings or has not yet been published in the public domain. Future scientific publications may shed light on the potential applications of this compound in the field of chemical sciences.

Table of Compounds Mentioned

Since no specific compounds related to the applications of this compound could be discussed, a table of mentioned compounds cannot be provided.

Contributions to Advanced Materials Science

Scientific literature was extensively surveyed for research on the contributions of this compound to advanced materials science. However, no publications were identified that specifically utilize this compound in the following areas.

Incorporation as a Monomer in Polymer Synthesis

There is no available research in the public domain that documents the use of this compound as a monomer in polymerization reactions. While numerous studies detail the synthesis of polyamides and other polymers from various cycloaliphatic diamines to achieve specific material properties, none have reported the incorporation of the this compound structure into a polymer backbone. The unique steric and conformational properties of the bicyclohexyl (B1666981) moiety could potentially impart interesting characteristics to a polymer, but this area remains unexplored in the surveyed scientific literature.

Application as a Structural Motif in Supramolecular Chemistry

No research articles were found that describe the use of this compound or its derivatives as a structural motif in the field of supramolecular chemistry. The design of molecules for self-assembly into larger, ordered structures is a significant area of chemical research. However, the bicyclohexylamine scaffold has not been reported as a building block for creating supramolecular assemblies, such as host-guest complexes, gels, or liquid crystals.

Development of Functional Organic Frameworks

The development of porous crystalline materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) often involves the use of amine-functionalized organic linkers. These frameworks have applications in gas storage, catalysis, and separation. A comprehensive search of the relevant literature did not yield any studies where this compound was employed as a building block or a functionalizing agent in the synthesis of either COFs or MOFs. While the amine functionality is suitable for forming linkages within these frameworks, the specific bicyclohexyl structure of this compound has not been utilized in any reported functional organic frameworks to date.

Advanced Analytical Methodologies for 1,1 Bi Cyclohexan 1 Amine Research

Spectroscopic Techniques for Structural and Stereochemical Elucidation

Spectroscopic methods are indispensable for probing the molecular structure and stereochemistry of [1,1'-Bi(cyclohexan)]-1-amine at an atomic level.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation. While standard one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, advanced 2D and solid-state techniques are necessary to resolve the complex structure of this compound.

Two-Dimensional (2D) NMR Spectroscopy: For a molecule with multiple overlapping signals, as expected with two cyclohexyl rings, 2D NMR is crucial. wikipedia.org Experiments like Correlation Spectroscopy (COSY) reveal proton-proton couplings (¹H-¹H), helping to trace the connectivity of protons within each cyclohexane (B81311) ring. nih.govyoutube.com Heteronuclear correlation techniques, such as Heteronuclear Single Quantum Coherence (HSQC), correlate directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹³C signals. bmrb.io The expected ¹³C NMR chemical shifts for the individual cyclohexylamine (B46788) moiety provide a basis for assigning the spectrum of the bicyclohexyl (B1666981) structure. chemicalbook.comspectrabase.comresearchgate.net

Table 1: Expected ¹³C NMR Chemical Shifts for the Cyclohexyl Moieties in this compound (in CDCl₃)
Carbon Atom PositionExpected Chemical Shift (ppm)
C1 (bearing NH₂)~50-55
C2, C6~30-36
C3, C5~24-27
C4~24-26
C1' (attachment point)Varies based on substitution
C2', C6'~30-35
C3', C5'~24-27
C4'~24-26

Note: These are estimated values based on data for cyclohexylamine and its derivatives. Actual shifts will vary depending on the specific stereochemistry and conformation of the molecule.

Solid-State NMR (ssNMR): When analyzing the compound in its solid form, ssNMR provides valuable information about the structure, conformation, and intermolecular interactions that are averaged out in solution. emory.edu Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are particularly useful for enhancing the signal of ¹³C nuclei. semanticscholar.orgresearchgate.net For chiral compounds, ssNMR can sometimes distinguish between enantiomers or differentiate a racemic mixture from a pure enantiomer by observing differences in the crystalline packing environment. wustl.edu

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, serving as a molecular fingerprint. researchgate.netnih.gov For this compound, these methods are used to confirm the presence of key functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear as two sharp bands in the 3300-3500 cm⁻¹ region. youtube.com The N-H bending (scissoring) vibration is found around 1590-1650 cm⁻¹. C-H stretching vibrations of the cyclohexyl rings are expected just below 3000 cm⁻¹, while C-N stretching appears in the 1000-1250 cm⁻¹ range. nist.govnist.govspectrabase.com

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. upenn.edulibretexts.org Therefore, it is an excellent tool for analyzing the C-C backbone of the cyclohexane rings. The vibrational modes of cyclohexane are well-characterized and serve as a reference for assigning the spectrum of this compound. nih.gov

Table 2: Expected Vibrational Frequencies for this compound
Vibrational ModeExpected Frequency Range (cm⁻¹)Technique
N-H Stretch (asymmetric & symmetric)3300 - 3500IR
C-H Stretch (aliphatic)2850 - 2960IR, Raman
N-H Bend (scissoring)1590 - 1650IR
C-H Bend1440 - 1470IR, Raman
C-N Stretch1000 - 1250IR
C-C Ring Vibrations800 - 1200Raman

Note: Based on typical values for cyclohexylamine and related aliphatic amines. researchgate.net

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. springernature.comthieme-connect.de The technique requires a well-ordered single crystal of the compound.

The determination of absolute configuration for a chiral molecule is achieved through the phenomenon of anomalous dispersion (or resonant scattering). ed.ac.ukresearchgate.net When using X-rays of a suitable wavelength, heavy atoms in the structure will scatter the X-rays differently, leading to small but measurable intensity differences between Friedel pairs of reflections (hkl and -h-k-l). nih.gov By analyzing these differences, crystallographers can unambiguously determine the absolute stereochemistry. The Flack parameter is a critical value calculated during structure refinement that indicates whether the determined absolute structure is correct (a value near 0) or inverted (a value near 1). nih.gov For light-atom structures like this compound, obtaining high-quality data is essential for a reliable determination. ed.ac.uk

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are fundamental for separating the enantiomers of this compound and assessing the purity of the isolated material.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analytical and preparative separation of enantiomers. mdpi.comyakhak.org This is achieved by using a chiral stationary phase (CSP), which interacts differently with the two enantiomers, leading to different retention times. phenomenex.comcsfarmacie.czeijppr.com

For the separation of chiral amines, polysaccharide-based CSPs are particularly effective. nih.govnih.govresearchgate.net These phases, typically derived from cellulose or amylose coated or bonded to a silica support, create chiral cavities where enantiomers can bind through a combination of hydrogen bonding, dipole-dipole, and steric interactions. mdpi.com The choice of mobile phase, often a mixture of an alkane (like hexane) and an alcohol (like isopropanol or ethanol), along with a basic additive (like diethylamine) to improve peak shape, is critical for achieving successful separation. nih.govresearchgate.netnih.gov

Table 3: Typical Chiral HPLC Conditions for the Separation of Aliphatic Amines
ParameterDescription
Chiral Stationary Phase (CSP) Polysaccharide-based (e.g., Amylose or Cellulose derivatives like Chiralpak® IA, IB, IC, ID, IE, IF) nih.gov
Mobile Phase Normal Phase (NP): Hexane/Isopropanol, Hexane/Ethanol
Polar Organic (PO): Acetonitrile (B52724)/Methanol
Additive Basic modifier (e.g., 0.1% Diethylamine, Butylamine) to reduce peak tailing nih.gov
Flow Rate 0.5 - 1.5 mL/min
Detection UV (if derivatized) or Evaporative Light Scattering Detector (ELSD)

Note: The optimal conditions for this compound would need to be determined empirically through method development.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

Gas chromatography (GC) coupled with mass spectrometry (MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. However, the direct analysis of primary amines by GC can be challenging. The basic and polar nature of the amine group often leads to strong interactions with the stationary phase and active sites within the GC system, resulting in poor peak shape (tailing) and potential irreversible adsorption. labrulez.com To circumvent these issues, specialized columns and techniques are employed.

Typically, a deactivated column is necessary for the analysis of amines. labrulez.com This often involves using a packing material that has been treated with a basic compound, such as potassium hydroxide (KOH), to minimize acidic interactions that cause peak tailing. labrulez.com For this compound, a low-polarity capillary column, such as one with a 5% phenyl polysiloxane-type stationary phase, would likely be used. The analysis would involve injecting a vaporized sample into the GC, where it is separated based on its boiling point and interaction with the stationary phase before entering the mass spectrometer for detection and identification. rsc.orgscispace.com

The operational parameters for a typical GC-MS analysis would be carefully optimized. A programmed temperature ramp would be employed to ensure adequate separation from other components and good chromatographic resolution.

Table 1: Illustrative GC-MS Parameters for Amine Analysis

Parameter Typical Setting Purpose
Injector Temperature 250-280 °C Ensures rapid volatilization of the analyte.
Column Type DB-5ms, HP-5ms, or similar Provides good separation for semi-volatile compounds.
Carrier Gas Helium Inert gas to carry the sample through the column.
Oven Program Start at ~70°C, ramp at 10-20°C/min to ~300°C Separates compounds based on boiling points.
MS Ion Source Temp. 230 °C Maintains the analyte in a gaseous state for ionization.
Ionization Mode Electron Ionization (EI) at 70 eV Standard method for creating reproducible mass spectra.

| Mass Range | 50-500 amu | Scans for the molecular ion and expected fragments. |

Alternatively, derivatization of the amine group prior to GC-MS analysis can significantly improve chromatographic performance, a strategy discussed in section 7.4. h-brs.de

Supercritical Fluid Chromatography (SFC) for Chiral Separations

As this compound possesses chiral centers, the separation of its enantiomers is crucial, particularly in pharmaceutical contexts where different enantiomers can exhibit distinct biological activities. wiley.comshimadzu.comchromatographyonline.com Supercritical Fluid Chromatography (SFC) has become the platform of choice for chiral separations in the pharmaceutical industry, offering significant advantages over traditional high-performance liquid chromatography (HPLC). chromatographyonline.comselvita.com

SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the main component of the mobile phase. selvita.comyoutube.com The low viscosity and high diffusivity of supercritical CO2 allow for faster separations, higher efficiency, and reduced consumption of organic solvents, aligning with the principles of green chemistry. chromatographyonline.comselvita.comchromatographyonline.com

The key to successful chiral separation in SFC is the selection of an appropriate chiral stationary phase (CSP). For primary amines like this compound, polysaccharide-based CSPs are the most commonly used. chromatographyonline.com These include derivatives of cellulose or amylose coated or immobilized on a silica support. chromatographyonline.com Another effective class of CSPs for primary amines are crown ethers, which have shown success in resolving racemates that are challenging to separate on polysaccharide phases. wiley.com

The mobile phase in chiral SFC typically consists of supercritical CO2 and a polar organic modifier, such as methanol or ethanol, to modulate solute retention and selectivity. chromatographyonline.com For the separation of basic amines, additives are often required. Acidic additives like trifluoroacetic acid (TFA) are commonly used with crown ether columns, while basic additives may be employed with certain polysaccharide columns. wiley.comchromatographyonline.com

Table 2: Comparison of Chiral Stationary Phases for Primary Amine Separation by SFC

CSP Type Selector Examples Typical Modifiers Common Additives Advantages for this compound
Polysaccharide-Based Cellulose or Amylose tris(3,5-dimethylphenylcarbamate) Methanol, Ethanol Basic (e.g., Ammonium (B1175870) Hydroxide) or Acidic Wide applicability, high loadability, robust. chromatographyonline.com
Crown Ether-Based Crownpak® CR-I(+) Methanol Acidic (e.g., Trifluoroacetic Acid) Excellent for resolving underivatized primary amines. wiley.com
Pirkle-Type (R,R)-Whelk-O 1 Alcohols Acidic or Basic Broad enantioselectivity based on π-π interactions.

| Cyclofructan-Based | Larihc CF6-P | Methanol | Acidic (e.g., Trifluoroacetic Acid) | Alternative selectivity for polar compounds. chromatographyonline.com |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the structural elucidation of this compound. When subjected to electron ionization (EI), the molecule will ionize to form a molecular ion (M+•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. For a monoamine, the molecular ion peak will have an odd nominal mass, consistent with the nitrogen rule. libretexts.orgmiamioh.edu

The fragmentation pattern observed in the mass spectrum provides a fingerprint that is characteristic of the molecule's structure. For this compound, the fragmentation is expected to be dominated by cleavages adjacent to the amine group and within the cyclohexyl rings.

Key fragmentation pathways include:

Alpha-Cleavage: The predominant fragmentation mode for aliphatic amines is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu This would involve the loss of an alkyl radical from the cyclohexyl ring attached to the nitrogen, resulting in a stable, nitrogen-containing cation. The loss of the largest substituent is typically preferred.

Ring Fragmentation: The cyclohexane rings themselves can undergo fragmentation. A common pathway for cyclohexane is the loss of ethene (C2H4, 28 Da), leading to a characteristic fragment ion at M-28. docbrown.info This process can occur after the initial ionization.

Loss of the Amino Group: Cleavage of the C-N bond can lead to the loss of •NH2 or related fragments.

Bicyclic Cleavage: The bond connecting the two cyclohexyl rings can cleave, leading to fragments corresponding to a single cyclohexyl or cyclohexylamine cation.

By analyzing the m/z values of these fragment ions, the structure of the original molecule can be confirmed. For instance, differentiating between structural isomers like methylcyclohexane and ethylcyclopentane is possible by observing their distinct fragmentation patterns, such as the loss of a methyl (15 Da) versus an ethyl (29 Da) radical. youtube.com A similar approach can be applied to isomers of this compound.

Development of Derivatization Protocols for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. nih.gov For this compound, derivatization serves several key purposes: it reduces the polarity and basicity of the amine, which improves peak shape and reduces adsorption in GC sigmaaldrich.com; it introduces a chromophore or fluorophore for enhanced UV or fluorescence detection in HPLC sigmaaldrich.comthermofisher.com; and it can improve ionization efficiency in MS. nih.govmdpi.com

A variety of reagents are available for the derivatization of primary amines. The choice of reagent depends on the analytical technique being used and the desired outcome. nih.govnih.gov

Table 3: Common Derivatization Reagents for Primary Amines

Reagent Abbreviation Reaction Analytical Enhancement
Trifluoroacetic Anhydride (B1165640) TFAA Forms a stable trifluoroacetyl derivative. Increases volatility for GC analysis and improves peak shape. h-brs.desigmaaldrich.com
Dansyl Chloride Dansyl-Cl Reacts with the amine to form a highly fluorescent sulfonamide derivative. Enhances fluorescence detection in HPLC and improves ionization efficiency in MS. nih.gov
o-Phthalaldehyde OPA Reacts with primary amines in the presence of a thiol to form a fluorescent isoindole derivative. Provides highly sensitive fluorescence detection for HPLC. thermofisher.com

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Forms a stable carbamate derivative with a strong UV-absorbing and fluorescent fluorenyl group. | Excellent for UV and fluorescence detection in HPLC. nih.govthermofisher.com |

The derivatization reaction must be optimized to ensure a complete and reproducible conversion of this compound to its derivative. Factors such as reagent concentration, pH, reaction time, and temperature are critical. sigmaaldrich.com For example, a two-step process involving esterification followed by acylation is often used for amino acids to block all active hydrogens before GC analysis. sigmaaldrich.com A similar strategy could be adapted if other functional groups were present on the molecule. The development of such protocols is essential for the robust and sensitive quantification of this compound in complex samples.

Future Research Directions and Perspectives on 1,1 Bi Cyclohexan 1 Amine

Emerging Synthetic Routes for Complex Saturated Amines

The synthesis of sterically demanding amines remains a significant challenge in organic chemistry. galchimia.com Traditional methods often struggle with low yields and limited functional group tolerance when applied to bulky substrates. However, recent advancements in synthetic methodologies offer promising new avenues for the efficient construction of complex saturated amines like [1,1'-Bi(cyclohexan)]-1-amine.

Future research could focus on adapting and refining the following emerging strategies:

Direct Reductive Amination of Ketones: Recent developments have led to more efficient methods for the direct reductive amination of ketones, a key transformation for synthesizing sterically hindered tertiary amines. rsc.orgnih.gov Exploring novel catalytic systems, potentially based on earth-abundant metals, could provide a more atom-economical and sustainable route to this compound and its derivatives. rsc.org

Catalytic Diazene Synthesis: A novel approach involves the catalytic synthesis of aliphatic diazenes from sterically hindered α-tertiary amines. nih.gov This method opens up possibilities for deaminative functionalization, allowing the transformation of the C-N bond into various other functionalities, thereby expanding the synthetic utility of the bicyclohexylamine core. nih.gov

Photochemical Strategies: The use of photoredox catalysis has enabled the de novo synthesis of saturated bicyclic amine collections through radical-polar crossover bicyclization reactions. researchgate.net This strategy could be investigated for the construction of the this compound framework from simpler, readily available starting materials. researchgate.net

Ring Expansion of Saturated Cyclic Amines: Recent breakthroughs in the diversified ring expansion of saturated cyclic amines, enabled by azlactone insertion, present an intriguing possibility for accessing larger and more complex polycyclic amine structures. researchgate.net

A comparative overview of potential synthetic strategies is presented in Table 1.

Synthetic StrategyPotential Advantages for this compound SynthesisKey Research Focus
Direct Reductive AminationAtom-economical, potentially uses non-precious metal catalysts.Development of catalysts tolerant to steric hindrance.
Catalytic Diazene SynthesisAllows for subsequent deaminative functionalization.Optimization of reaction conditions for bicyclic systems.
Photochemical SynthesisModular and systematic approach to bicyclic amines.Design of suitable precursors for the target scaffold.
Ring ExpansionAccess to diverse and complex polycyclic amine architectures.Exploration of substrate scope for bicyclic systems.

Exploration of Novel Catalytic Systems Based on this compound

The steric bulk and unique electronic properties of this compound make it an attractive candidate for applications in catalysis. Bulky amines are known to play crucial roles as ligands, organocatalysts, and components of frustrated Lewis pairs.

Future research in this area could explore:

Organocatalysis: Chiral secondary amines are powerful promoters for asymmetric cascade reactions. rsc.org The rigid, three-dimensional structure of this compound could be exploited to design novel chiral organocatalysts for enantioselective transformations. The steric hindrance could provide high levels of stereocontrol in reactions such as aldol (B89426) and Michael additions. youtube.com

Ligand Development for Transition Metal Catalysis: The development of new ligands is crucial for advancing transition metal catalysis. The bulky nature of this compound could be beneficial in creating highly active and selective catalysts for cross-coupling reactions, such as the Buchwald-Hartwig amination of hindered primary amines. galchimia.com

Frustrated Lewis Pairs (FLPs): The steric hindrance around the nitrogen atom in this compound makes it an ideal candidate for the formation of FLPs. These systems, which feature a sterically encumbered Lewis acid and Lewis base that cannot form a classical adduct, are capable of activating small molecules like H₂, CO₂, and olefins.

Design of Next-Generation Functional Materials Incorporating the this compound Moiety

The incorporation of bulky, well-defined molecular building blocks into polymers and other materials can lead to novel properties and functionalities. The rigid and voluminous nature of the this compound moiety could be harnessed to create advanced materials.

Potential research directions include:

Amine-Functionalized Porous Organic Polymers (POPs): The introduction of amine functionalities into POPs is a promising strategy for enhancing carbon dioxide capture. rsc.org The specific steric and electronic environment of the this compound unit could lead to materials with tailored CO₂ adsorption properties.

Functional Coatings and Adhesives: Amine-functional polymers are widely used in coatings and adhesives due to their versatile reactivity. polysciences.com The introduction of the bulky and robust this compound scaffold could enhance the thermal and mechanical stability of these materials.

Interdisciplinary Research Opportunities for this compound

The unique structural characteristics of this compound open up possibilities for interdisciplinary research, bridging chemistry with biology and materials science.

Medicinal Chemistry: Saturated bicyclic amines are increasingly recognized as important scaffolds in drug discovery, offering an "escape from flatland" by introducing three-dimensionality into drug candidates. researchgate.netnih.gov The rigid bicyclohexane framework could serve as a novel bioisostere for aromatic rings, potentially improving the pharmacokinetic properties of drug molecules.

Supramolecular Chemistry: Macrocyclic polyamines are known for their ability to form stable complexes with various guest molecules. royalsocietypublishing.orgresearchgate.net The bicyclohexylamine unit could be incorporated into larger macrocyclic structures to create novel host molecules with specific recognition properties.

Biosensor Development: The amine functionality can be utilized for the immobilization of biomolecules. Exploring the use of this compound in the development of novel biosensors, potentially in combination with nanomaterials, could be a fruitful area of research.

Challenges and Outlook in the Academic Study of Bulky Polycyclic Amines

Despite the significant potential, the academic study of bulky polycyclic amines like this compound faces several challenges that need to be addressed in future research.

Key Challenges:

Synthetic Accessibility: The development of efficient, scalable, and versatile synthetic routes to these complex molecules remains a primary hurdle. unibo.it

Characterization: The complex, three-dimensional structures of bulky amines can make their characterization challenging. Advanced analytical techniques, including single-crystal X-ray diffraction and advanced NMR spectroscopy, are often required.

Computational Modeling: Accurate computational models are needed to predict the properties and reactivity of these sterically congested molecules, guiding synthetic efforts and the design of new applications.

Outlook:

The field of bulky polycyclic amines is poised for significant growth. As synthetic methodologies become more sophisticated and our understanding of the structure-property relationships in these systems deepens, we can expect to see a surge in their application across various scientific disciplines. This compound, with its unique and underexplored structure, stands as a promising candidate to contribute to these future advancements. Continued fundamental research into the synthesis, characterization, and reactivity of this and related bulky amines will be crucial for unlocking their full potential.

Q & A

Q. What are the optimal synthetic routes for [1,1'-Bi(cyclohexan)]-1-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of bicyclic amines like this compound often involves hydrogenation of imine precursors or catalytic debenzylation. For example, Pd(OH)₂/C under hydrogen gas (1–3 atm) at 25–50°C is effective for debenzylation, achieving yields >85% . Key parameters include solvent choice (e.g., ethanol or methanol), catalyst loading (5–10 wt%), and reaction time (12–24 hrs). Impurities like residual benzyl groups can be minimized using gradient HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the stereochemical configuration of this compound be characterized?

  • Methodological Answer : Chiral resolution via chiral HPLC (e.g., Chiralpak IA column with hexane/isopropanol) coupled with polarimetry or circular dichroism (CD) is critical. Nuclear Overhauser Effect (NOE) NMR experiments can confirm spatial arrangements of substituents. For instance, NOE correlations between axial protons on adjacent cyclohexane rings validate the bicyclic structure .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for bicyclic amines in neurological targets?

  • Methodological Answer : Discrepancies often arise from stereochemical impurities or assay variability. To address this:
  • Purification : Use preparative SFC (supercritical fluid chromatography) to isolate enantiomers >99% ee .
  • Assay Standardization : Compare IC₅₀ values across multiple assays (e.g., radioligand binding vs. functional cAMP assays) .
  • Computational Modeling : Dock enantiomers into cryo-EM structures of targets (e.g., NMDA receptors) to predict binding modes .

Q. How does stereochemistry impact this compound’s role in asymmetric catalysis?

  • Methodological Answer : The axial/equatorial positioning of the amine group dictates ligand-metal coordination. For example:
  • (1R,2R) -configured amines favor η²-coordination with Rh(I), enabling enantioselective hydrogenation of ketones (up to 95% ee) .
  • Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to correlate stereochemistry with turnover frequency (TOF) .

Q. What analytical methods differentiate this compound from structurally similar byproducts?

  • Methodological Answer :
  • LC-MS/MS : Use MRM (multiple reaction monitoring) transitions (e.g., m/z 198 → 140 for the parent ion) to distinguish regioisomers .
  • 2D NMR : HSQC and HMBC correlations identify coupling between the amine proton and adjacent carbons, ruling out open-chain analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.